Lipophilicity and Hydrogen Bonding: Improved Drug-Likeness Compared to 2-Phenylthiazole
165735-95-5 exhibits a calculated XLogP3-AA of 1.9, which is 0.91 log units lower than the LogP of 2-phenylthiazole (2.81). This reduction in lipophilicity is accompanied by the introduction of a hydrogen bond donor (HBD=1) not present in the comparator, which has an HBD count of 0 [1]. The lower lipophilicity and increased hydrogen bonding capacity are critical parameters for improving aqueous solubility and optimizing pharmacokinetic profiles in drug discovery campaigns.
| Evidence Dimension | Calculated Lipophilicity (LogP) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9; HBD = 1 |
| Comparator Or Baseline | 2-Phenylthiazole (CAS 1826-11-5): LogP = 2.81; HBD = 0 |
| Quantified Difference | LogP reduction of 0.91 units; HBD increase from 0 to 1 |
| Conditions | Computed physicochemical properties (PubChem 2025.09.15 release; ChemBase data) |
Why This Matters
Procurement of 165735-95-5 provides a building block with inherently more favorable drug-like properties, reducing the need for later-stage lipophilicity modulation in lead optimization.
- [1] PubChem. Compound Summary for CID 2795495, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine. Accessed April 18, 2026. View Source
